Product packaging for 3-Sulfobenzenediazonium(Cat. No.:CAS No. 17405-03-7)

3-Sulfobenzenediazonium

Cat. No.: B092615
CAS No.: 17405-03-7
M. Wt: 220.63 g/mol
InChI Key: HEGGBWBVDOFPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfobenzenediazonium is a diazonium salt featuring a sulfonate group in the meta position, which significantly enhances its water solubility compared to simpler diazonium salts. This characteristic makes it a particularly valuable electrophilic coupling agent in aqueous or mixed-solvent systems for synthetic chemistry research. Its primary research value lies in its role in diazonium coupling reactions to form azo compounds and other nitrogen-containing derivatives . In practice, this compound serves as a key precursor in the synthesis of sulfonated azo dyes and pigments, where the sulfonate group improves application properties . Furthermore, it functions as a versatile building block for creating sulfonated triazenes , which are of significant interest in medicinal chemistry research due to their reported biological activities, which can include anti-inflammatory and other pharmacological effects . The mechanism of action for these reactions involves the this compound salt acting as a weak electrophile, attacking electron-rich aromatic systems, such as activated phenols or amines, to form covalent diazo linkages ( N=N ) in a process known as diazo coupling . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the Safety Data Sheet (SDS) before handling and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O3S B092615 3-Sulfobenzenediazonium CAS No. 17405-03-7

Properties

CAS No.

17405-03-7

Molecular Formula

C6H5ClN2O3S

Molecular Weight

220.63 g/mol

IUPAC Name

3-sulfobenzenediazonium;chloride

InChI

InChI=1S/C6H4N2O3S.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H;1H

InChI Key

HEGGBWBVDOFPIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-]

Synonyms

3-sulfobenzenediazonium
m-sulfonate benzene diazonium chloride
MSBD-Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Sulfobenzenediazonium Derivatives

Optimized Diazotization Protocols for Aromatic Aminosulfonic Acids

The conversion of aromatic aminosulfonic acids, such as 3-aminobenzenesulfonic acid, into their corresponding diazonium salts is a fundamental yet delicate process. Traditional methods involve the reaction of the amine with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.orggoogle.com The acidic conditions are crucial for the in situ generation of nitrous acid (HNO₂), the key nitrosating agent. organic-chemistry.orgwjarr.com

Optimized protocols focus on several key parameters to maximize yield and stability. The choice of acid and its concentration can significantly influence the reaction. For instance, the use of p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) has been shown to be an effective medium for the diazotization-iodination of aromatic amines. organic-chemistry.org Furthermore, sulfonic acid-based cation-exchange resins have been employed as a novel proton source for one-pot diazotization-iodination reactions in water, offering a greener alternative. organic-chemistry.org

The temperature of the reaction is another critical factor. Diazotization is typically carried out at temperatures below 5 °C because aryldiazonium salts are unstable at higher temperatures and can decompose. mpg.describd.com Maintaining a pH below approximately 0.5 at the completion of diazotization is also recommended for certain coupling processes involving the resulting diazonium salt. google.com

Recent advancements have explored the use of solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF₃·SiO₂), for diazotization reactions under solvent-free conditions, demonstrating the importance of Brønsted acidic sites for promoting the reaction. researchgate.net The stoichiometry of the reactants, particularly the ratio of the amine to sodium nitrite, is also carefully controlled to ensure complete conversion and avoid side reactions. ijcce.ac.ir An excess of nitrous acid is often used, which is then quenched with a small amount of sulfamic acid before subsequent coupling reactions. google.com

Table 1: Key Parameters in Optimized Diazotization of Aromatic Aminosulfonic Acids

ParameterConventional MethodOptimized ApproachesRationale for Optimization
Acid Hydrochloric acid, Sulfuric acid organic-chemistry.orgp-Toluenesulfonic acid, Sulfonic acid-based resins, Nano BF₃·SiO₂ organic-chemistry.orgresearchgate.netImproved reaction medium, greener alternatives, enhanced catalytic activity.
Temperature 0–5 °C scribd.comMaintained below 5 °C mpg.dePrevents decomposition of the unstable diazonium salt.
pH AcidicBelow 0.5 for subsequent coupling google.comEnhances stability and reactivity for specific downstream applications.
Nitrite Source Sodium nitrite Sodium nitrite, Dipropylene glycol dinitrite google.comAlternative nitrite sources for specific reaction conditions.
Quenching Agent -Sulfamic acid google.comRemoves excess nitrous acid to prevent unwanted side reactions.

In Situ Generation Techniques for 3-Sulfobenzenediazonium in Reaction Systems

Given the inherent instability and potential hazards associated with isolating aryldiazonium salts, in situ generation techniques are highly valuable. mpg.denih.gov These methods involve generating the this compound species directly within the reaction mixture where it is immediately consumed in a subsequent reaction, thus avoiding its accumulation. mpg.de

Continuous flow chemistry has emerged as a powerful tool for the in situ generation and reaction of diazonium salts. nih.govarkat-usa.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability. nih.gov For example, a continuous flow protocol for the Balz-Schiemann reaction has been developed that eliminates the need to isolate the aryl diazonium salt, significantly reducing reaction time and minimizing hazards. nih.gov Similarly, a flow synthesis of aryldiazonium tetrafluoroborates has been reported with high yields by performing the diazotization in situ followed by reaction with sodium tetrafluoroborate (B81430). arkat-usa.org

Microreactors are also being utilized for the continuous flow synthesis of azo compounds, where the in situ generated diazonium species is immediately reacted with a coupling agent. nih.govnih.govbeilstein-journals.org This technique has demonstrated high conversion rates in short reaction times. nih.govbeilstein-journals.org One-pot synthesis is another effective strategy. For instance, a one-pot diazotization-iodination of aromatic amines has been developed using an acidic ionic liquid, where the diazonium salt is formed and then rapidly reacts with sodium iodide. ijcce.ac.ir The in situ formation of an internal salt of 4-sulfobenzenediazonium hydroxide (B78521) has also been used in reactions with carbon black. google.comgoogle.com

These in situ techniques not only enhance safety by avoiding the isolation of potentially explosive intermediates but also often lead to higher yields and cleaner reactions by minimizing the decomposition of the diazonium salt. mpg.de

Strategies for Derivatization Pre- and Post-Diazotization of this compound

The functionalization of the this compound scaffold can be achieved either by modifying the starting aminobenzenesulfonic acid before diazotization or by reacting the resulting diazonium salt.

Pre-Diazotization Derivatization:

Modifying the 3-aminobenzenesulfonic acid molecule prior to diazotization allows for the introduction of a wide range of functional groups. This approach is advantageous as the reaction conditions for modifying the amine are often milder and more varied than those for reacting the highly reactive diazonium group. For example, substituents can be introduced onto the aromatic ring of 3-aminobenzenesulfonic acid through standard electrophilic or nucleophilic aromatic substitution reactions, provided the sulfonic acid and amino groups are appropriately protected or their reactivity is managed.

Post-Diazotization Derivatization:

The diazonium group of this compound is a versatile functional group that can be replaced by a variety of substituents in what are known as Sandmeyer-type reactions. organic-chemistry.org These reactions allow for the introduction of halides (Cl, Br, I), cyano groups, and other functionalities. The diazonium group can also be replaced by a hydroxyl group upon heating in an aqueous acidic solution.

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form azo dyes. frontiersin.org The conditions for these coupling reactions, particularly the pH, are critical and depend on the nature of the coupling partner. nih.gov For instance, phenols couple effectively in slightly alkaline conditions. nih.gov

Recent research has also focused on using aryldiazonium salts in cross-coupling reactions. They can participate in reactions like the Suzuki-Miyaura coupling, acting as coupling partners. acs.org Additionally, the electrochemical or photochemical reduction of aryldiazonium salts can generate aryl radicals, which can then be used to modify surfaces, such as glassy carbon or gold electrodes. researchgate.netnih.govacs.org This surface modification can be followed by further post-functionalization steps. researchgate.net

Isolation and Handling Considerations for Sulfobenzenediazonium Salts in Research Scale

While in situ generation is often preferred, there are instances where the isolation of sulfobenzenediazonium salts is necessary for specific synthetic applications. mdpi.comnih.gov However, the isolation and handling of any diazonium salt must be approached with extreme caution due to their potential for explosive decomposition, especially when dry. acs.orgchemspider.com

Aryldiazonium salts are generally more stable than their aliphatic counterparts. libretexts.org The stability of a specific aryldiazonium salt is influenced by the counterion and the substituents on the aromatic ring. whiterose.ac.uk Salts with non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate are often more stable and can sometimes be isolated as crystalline solids. organic-chemistry.orgacs.orgwhiterose.ac.uk These isolated salts are typically stored at low temperatures (e.g., -20 °C) in the dark to prevent decomposition. acs.org

For research-scale isolation, precipitation from the reaction mixture is a common method. This is often achieved by adding a suitable counterion, such as sodium tetrafluoroborate, to the aqueous solution of the diazonium chloride. arkat-usa.org The resulting precipitate is then collected by filtration. arkat-usa.orgmdpi.com Washing the isolated salt with cold solvents like diethyl ether and drying under vacuum are often part of the procedure, but extreme care must be taken as the dry salt can be highly unstable. acs.org It is strongly recommended to work on a small scale (e.g., no more than 0.75 mmol at a time) and to use protective measures like a blast shield. acs.org

Before any work-up or isolation procedure, it is crucial to quench any remaining unreacted diazonium salt in the reaction mixture. acs.org A common method for precipitating 4-sulfobenzenediazonium chloride is by filtration from the diazotization mixture, followed by washing with cold water, acetone, and ether, and then air-drying before storage in a refrigerator. mdpi.com

Elucidating Mechanistic Pathways of 3 Sulfobenzenediazonium Reactivity

Electrophilic Character and Interactions with Nucleophilic Species

The 3-sulfobenzenediazonium cation is a potent electrophile. The positive charge on the terminal nitrogen atom makes it an "electron-loving" species, readily reacting with nucleophiles—reactants that can donate a pair of electrons to form a new covalent bond. chemistrysteps.commasterorganicchemistry.com This electrophilicity is the basis for its most common reactions.

One of the most significant reactions is electrophilic aromatic substitution, specifically diazo coupling. jove.com In this reaction, the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or an arylamine, which serves as the nucleophile. jove.com The reaction typically occurs at the para position of the activated aromatic ring, proceeding through a resonance-stabilized intermediate to form highly colored azo compounds. jove.com The presence of the sulfonic acid group in the this compound moiety imparts distinct solubility properties to the resulting azo dyes.

The electrophilic nature of this compound extends to interactions with biological nucleophiles. Research has shown that tritiated m-sulfonate benzene (B151609) diazonium ([³H]MSBD), a form of this compound, irreversibly labels the GABA binding site on the GABA-A receptor. nih.gov This labeling occurs through the formation of covalent bonds with nucleophilic amino acid residues within the receptor's subunits, highlighting its utility as a molecular probe in biochemical studies. nih.gov

Table 1: Interactions of this compound with Various Nucleophiles

Nucleophile ClassSpecific Example(s)Reaction TypeProduct Type
Activated Aromatics Phenols, AnilinesAzo Coupling (Electrophilic Aromatic Substitution)Azo Dyes
Aliphatic Amines Piperazine, Cyclic AminesDiazoamino CouplingTriazenes
Biological Macromolecules Nucleophilic Amino Acid Residues (e.g., in GABA-A receptors)Covalent Modification / Irreversible LabelingLabeled Proteins
Halide Ions Chloride (Cl⁻), Fluoride (F⁻)Sandmeyer / Schiemann-type ReactionsAryl Halides
Water H₂OHydrolysisPhenols

Radical Intermediates Formation and Single-Electron Transfer Mechanisms

While many reactions of aryldiazonium salts are heterolytic (involving ion pairs), they can also proceed through homolytic pathways involving radical intermediates. The formation of an aryl radical from a diazonium salt can be initiated by a single-electron transfer (SET) from a reducing agent.

Upon reduction, this compound can generate a 3-sulfophenyl radical, which can then participate in various bond-forming reactions. evitachem.com For instance, the reduction of aryldiazonium salts with hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom is believed to proceed via a radical mechanism. libretexts.org Similarly, electrochemical reduction of diazonium salts on electrode surfaces is a known method to generate aryl radicals for surface modification. evitachem.com These radical pathways expand the synthetic utility of this compound beyond its role as a simple electrophile.

Influence of Anionic Counterions on Reaction Selectivity and Rate

Diazonium chlorides, often prepared in situ from an amine, sodium nitrite (B80452), and hydrochloric acid, can be less stable. mdpi.com In contrast, diazonium tetrafluoroborate (B81430) salts are often stable, crystalline solids that can be isolated and stored. libretexts.orgcymitquimica.com The tetrafluoroborate anion is non-coordinating and helps to enhance the stability of the diazonium salt. cymitquimica.com This stability can influence reaction outcomes; for example, the thermal decomposition of a stable diazonium tetrafluoroborate salt is the basis of the Schiemann reaction to produce aryl fluorides. libretexts.org The choice of counterion can thus dictate the handling properties of the reagent and the specific reaction pathways that are favored.

Table 2: Comparison of Common Counterions for Sulfobenzenediazonium Salts

PropertyChloride (Cl⁻)Tetrafluoroborate (BF₄⁻)
Typical State Often used in aqueous solution, generated in situCan be isolated as a stable crystalline solid
Stability Generally less stable, sensitive to temperatureMore stable, can be stored under cool, dry conditions cymitquimica.com
Solubility Soluble in waterEnhanced solubility in polar solvents cymitquimica.com
Handling Typically used immediately after preparation mdpi.comCan be isolated, purified, and handled as a solid reagent libretexts.org
Associated Reactions Sandmeyer reactions (e.g., with CuCl)Schiemann reaction (thermal decomposition to aryl fluoride) libretexts.org

Theoretical Studies on Dediazoniation Mechanisms of Sulfobenzenediazonium Salts

The loss of dinitrogen (N₂) from an aryldiazonium salt, known as dediazoniation, is a thermodynamically favorable process that can occur through different mechanisms. libretexts.org Theoretical and computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these pathways for various substituted benzenediazonium (B1195382) ions.

These studies investigate the energetics of heterolytic versus homolytic C-N bond cleavage. For the heterolytic pathway, calculations focus on the formation of a highly unstable aryl cation and a molecule of nitrogen. For the homolytic pathway, the focus is on the formation of an aryl radical and a nitrogen radical. The presence of substituents on the aromatic ring significantly influences the activation barriers for these processes. While specific theoretical studies exclusively on the 3-sulfo isomer are not widely reported in general literature, the principles derived from studies on other substituted aryldiazonium ions are applicable. The strong electron-withdrawing sulfonate group is expected to destabilize the formation of an aryl cation, making the heterolytic dediazoniation pathway less favorable compared to that of unsubstituted benzenediazonium.

Donor-Acceptor Reactivity and Lewis Acidity of Aryl Diazonium Compounds

The concept of donor-acceptor reactivity provides another lens through which to view the chemistry of this compound. In this context, the diazonium ion acts as an electron acceptor, or a Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons. masterorganicchemistry.com The diazonium group, with its positive charge and electron-deficient character, fits this definition perfectly.

Its interaction with a nucleophile (a Lewis base) can be seen as a Lewis acid-base reaction. researchgate.net The electrophilicity of aryldiazonium salts can be quantified and compared using scales like Mayr's electrophilicity scale. nih.gov Substituents on the aromatic ring modulate this Lewis acidity; electron-withdrawing groups, such as the sulfonate group in this compound, enhance the electrophilicity and Lewis acidic character of the diazonium ion, making it more reactive toward electron donors (nucleophiles). nih.gov This enhanced reactivity is a direct consequence of the substituent's effect on the electronic structure of the molecule.

Comprehensive Analysis of Chemical Transformations Involving 3 Sulfobenzenediazonium

Azo Coupling Reactions for Conjugated System Construction

Azo coupling reactions are a cornerstone of dye chemistry and a powerful method for creating extended π-conjugated systems. In these reactions, the 3-sulfobenzenediazonium cation acts as an electrophile, attacking electron-rich nucleophiles to form azo compounds characterized by the -N=N- functional group. wikipedia.orgorganic-chemistry.org

Reactions with Activated Aromatic Nucleophiles (e.g., Phenols, Amines, Naphthols)

The reaction of this compound with activated aromatic compounds such as phenols, anilines, and naphthols is a classic and widely utilized transformation for the synthesis of azo dyes. wikipedia.orgunb.ca The electrophilic diazonium ion typically attacks the para position of the activated aromatic ring, which is rich in electron density. wikipedia.org If the para position is blocked, the coupling occurs at an ortho position, though generally at a slower rate. wikipedia.org

The pH of the reaction medium is a critical parameter. For couplings with phenols, a mildly alkaline condition is preferred to deprotonate the phenol (B47542) to the more nucleophilic phenoxide ion. chemguide.co.uk Conversely, for reactions with aromatic amines, the coupling is typically carried out in a mildly acidic solution to prevent the amine from being protonated, which would deactivate it towards electrophilic attack. chemguide.co.uk

For instance, the coupling of this compound with phenol would yield 4-((3-sulfophenyl)diazenyl)phenol. Similarly, its reaction with aniline (B41778) produces 4-((3-sulfophenyl)diazenyl)aniline, and with 2-naphthol, it forms 1-((3-sulfophenyl)diazenyl)naphthalen-2-ol, often an intensely colored precipitate. chemguide.co.uk These reactions are fundamental to the production of a vast range of synthetic dyes with colors spanning the entire visible spectrum. unb.ca

Table 1: Examples of Azo Coupling Reactions with Activated Aromatic Nucleophiles

Coupling PartnerProduct Name
Phenol4-((3-sulfophenyl)diazenyl)phenol
Aniline4-((3-sulfophenyl)diazenyl)aniline
2-Naphthol1-((3-sulfophenyl)diazenyl)naphthalen-2-ol
N,N-Dimethylaniline4-((3-sulfophenyl)diazenyl)-N,N-dimethylaniline

Coupling with Aliphatic Carbonyl Compounds and Enolizable Substrates

While less common than coupling with aromatic nucleophiles, this compound can also react with aliphatic compounds that can form enolates or other carbanionic species. These reactions, often referred to as Japp–Klingemann reactions, typically involve β-keto esters or β-diketones. The reaction proceeds through the initial formation of an azo compound, which then undergoes hydrolysis and decarboxylation to yield a hydrazone.

For example, the reaction of this compound with ethyl acetoacetate (B1235776) in a buffered solution would lead to the formation of a hydrazone derivative. This transformation provides a route to functionalized hydrazones which are valuable synthetic intermediates.

Substitution Reactions Facilitated by Dinitrogen Extrusion

The diazonium group (-N₂⁺) is an excellent leaving group, readily eliminated as dinitrogen gas (N₂). This property is harnessed in a variety of substitution reactions to introduce a wide range of functional groups onto the aromatic ring.

Sandmeyer-Type Transformations and Related Halogenations

The Sandmeyer reaction is a classic method for the conversion of an arylamine to an aryl halide via its diazonium salt. wikipedia.orgopenochem.org This reaction is typically catalyzed by copper(I) salts. wikipedia.org For this compound, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces a chloro, bromo, or cyano group, respectively, at the 3-position of the benzene (B151609) ring, displacing the diazonium group. wikipedia.orgbyjus.com

The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orgbyjus.com This generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst. wikipedia.org

Fluorination can be achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org Iodination does not typically require a catalyst and can be effected by treatment with potassium iodide solution. chemguide.co.ukorganic-chemistry.org

Table 2: Sandmeyer and Related Halogenation Reactions

ReagentProduct
Copper(I) Chloride (CuCl)3-Chlorobenzenesulfonic acid
Copper(I) Bromide (CuBr)3-Bromobenzenesulfonic acid
Copper(I) Cyanide (CuCN)3-Cyanobenzenesulfonic acid
Potassium Iodide (KI)3-Iodobenzenesulfonic acid
Tetrafluoroboric acid (HBF₄), heat3-Fluorobenzenesulfonic acid

Functional Group Interconversions (e.g., Hydroxylation, Hydrogenation)

Beyond halogenation, the diazonium group of this compound can be replaced by other functional groups. numberanalytics.comslideshare.net

Hydroxylation: The introduction of a hydroxyl group to form 3-hydroxybenzenesulfonic acid can be achieved by warming the aqueous solution of this compound. chemguide.co.uk The diazonium ion reacts with water to produce the corresponding phenol. chemguide.co.uk This reaction is a useful method for synthesizing phenols from anilines.

Hydrogenation (Deamination): The diazonium group can be replaced by a hydrogen atom in a reaction known as deamination. This is typically accomplished by treating the diazonium salt with a reducing agent such as hypophosphorous acid (H₃PO₂) or ethanol. This reaction is synthetically useful for removing an amino group from an aromatic ring after it has served its purpose as a directing group. The hydrogenation of alkenes is a related process where hydrogen is added across a double bond, often using a metal catalyst like palladium or platinum. wikipedia.orgpressbooks.pub

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent years, aryldiazonium salts have emerged as valuable coupling partners in transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com These reactions offer a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net this compound can participate in these transformations, providing a route to a variety of substituted benzenesulfonic acid derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are prominent examples. eie.grnih.gov In a typical Suzuki-type coupling, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl sulfonic acid. Similarly, in a Heck-type reaction, it could couple with an alkene to form a substituted styrenesulfonic acid derivative.

Copper-catalyzed cross-coupling reactions have also been developed for aryldiazonium salts. nih.govbakhtiniada.ru These reactions can be used to form C-C, C-S, and C-N bonds. For example, a copper-catalyzed reaction of this compound with a thiol could yield a diaryl sulfide.

The use of aryldiazonium salts in cross-coupling reactions is advantageous due to their high reactivity, which often allows for milder reaction conditions compared to traditional aryl halide electrophiles. The ready availability of aryldiazonium salts from the corresponding anilines further enhances their synthetic utility.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling PartnerReaction TypePotential ProductCatalyst System (Example)
Arylboronic AcidSuzuki-typeBiarylsulfonic acidPd(PPh₃)₄ / Na₂CO₃
AlkeneHeck-typeStyrenesulfonic acid derivativePd(OAc)₂ / PPh₃
Terminal AlkyneSonogashira-typeArylalkynesulfonic acidPdCl₂(PPh₃)₂ / CuI / Et₃N
ThiolC-S CouplingDiaryl sulfideCopper catalyst

A

The reactivity of this compound salts extends across a wide array of synthetic organic chemistry, enabling the formation of complex molecular architectures. These transformations are pivotal in materials science and medicinal chemistry, where the introduction of the sulfophenyl group can impart desirable properties such as aqueous solubility. This article delves into the specific chemical transformations of this compound, focusing on metal-mediated arylations, cross-coupling reactions, click chemistry, amine couplings, and polymerization initiation.

1 Palladium-, Copper-, and Other Metal-Mediated Arylations

Metal-mediated arylations are fundamental transformations for this compound, providing efficient routes to biaryl compounds. Palladium and copper catalysts are particularly prominent in these reactions, each offering distinct advantages.

Palladium-catalyzed reactions, often conducted under mild conditions, are highly efficient for creating carbon-carbon bonds. These processes typically involve the generation of an aryl-palladium intermediate from the diazonium salt, which then undergoes reductive elimination to yield the biaryl product. The aqueous solubility of this compound salts makes them ideal substrates for green chemistry approaches, allowing for reactions in aqueous media and simplifying catalyst recycling.

Copper-mediated reactions, including the classic Sandmeyer and Gomberg-Bachmann reactions, represent robust methods for the arylation of various substrates. In a typical Gomberg-Bachmann-type reaction, the diazonium salt is decomposed in the presence of an aromatic substrate, often without the need for a specific ligand, to form a new biaryl linkage. While traditionally associated with lower yields and selectivity compared to palladium-catalyzed methods, modern advancements have improved the efficiency of copper-catalyzed arylations.

Other metals, such as nickel and iron, have also been explored for mediating arylations with diazonium salts. These earth-abundant metals offer cost-effective and more sustainable alternatives to precious metals like palladium, although their application with this compound is a developing area of research.

2 Integration into Heck-Matsuda, Sonogashira, and Suzuki Coupling Architectures

The versatility of this compound is further demonstrated by its successful integration into several cornerstone cross-coupling reactions of organic synthesis.

The Heck-Matsuda reaction provides a powerful tool for the arylation of alkenes. Utilizing this compound as the aryl source allows for the synthesis of sulfonated stilbenes and cinnamates. A significant advantage of using diazonium salts in this context is that the reactions can often be performed under base-free and phosphine-free conditions, which simplifies the reaction setup and purification. The reaction proceeds via an arylpalladium intermediate that adds across the double bond of the alkene, followed by a β-hydride elimination to afford the arylated alkene product.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, can also be adapted for use with diazonium salts. The coupling of this compound with various alkynes, catalyzed by a palladium-copper system, yields aryl alkynes bearing a sulfonate group. These products are valuable building blocks in materials science and for the synthesis of complex organic molecules.

The Suzuki coupling is a highly versatile method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide. While less common than with aryl halides, the use of diazonium salts like this compound in Suzuki-type reactions has been reported. These reactions expand the scope of the Suzuki coupling by providing an alternative to aryl halides, sometimes offering milder reaction conditions.

3 Click Chemistry Applications Utilizing Diazonium Moieties

While not a traditional "click" reaction in the context of Huisgen cycloadditions, the coupling of diazonium salts with activated methylene (B1212753) compounds or phenols can be considered a "click-like" process due to its high efficiency, selectivity, and simple reaction conditions. The electrophilic diazonium group of this compound readily attacks electron-rich species to form azo compounds.

This azo coupling reaction is the basis for the synthesis of a vast number of azo dyes. The presence of the sulfonate group in this compound is crucial for imparting water solubility to the resulting dyes, a key property for their application in the textile industry. The reaction is typically fast, proceeds in aqueous media at or below room temperature, and gives high yields of the desired azo product, embodying many of the principles of click chemistry.

4 Formation of Triazene (B1217601) and Tetrazenene Derivatives via Amine Coupling

This compound salts react readily with primary and secondary amines to form triazene derivatives. This coupling reaction involves the nucleophilic attack of the amine on the terminal nitrogen of the diazonium group. The resulting triazenes are stable compounds that can be isolated and have found applications as protecting groups for amines and as linkers in medicinal chemistry. The reaction is generally high-yielding and proceeds under mild, often aqueous, conditions.

The formation of tetrazenene derivatives from diazonium salts is a less common but synthetically useful transformation. It involves the coupling of a diazonium salt with a hydrazine (B178648) derivative. The resulting tetrazenenes contain a four-nitrogen chain and are of interest for their potential as high-energy materials.

5 Polymerization Initiation via Radical Pathways

This compound can serve as an efficient initiator for radical polymerization. Upon thermal or photochemical decomposition, the diazonium salt generates an aryl radical and dinitrogen gas. This aryl radical can then initiate the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates.

A key application of this process is in surface-initiated polymerization, where the diazonium salt is first grafted onto a substrate. Subsequent initiation of polymerization from the surface leads to the growth of polymer brushes, which can dramatically alter the surface properties of the material, introducing new functionalities like hydrophilicity, biocompatibility, or specific binding capabilities. This method of surface modification is versatile and has been applied to a wide range of materials, including metals, carbon-based materials, and polymers.

Advanced Spectroscopic and Analytical Characterization in 3 Sulfobenzenediazonium Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including 3-sulfobenzenediazonium salts. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. azooptics.com

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic of the 1,3-disubstituted benzene (B151609) ring. The electron-withdrawing nature of both the diazonium (-N₂⁺) and sulfonate (-SO₃⁻) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.

For the ¹³C NMR spectrum, distinct signals are observed for each unique carbon atom in the aromatic ring. The carbon atom attached to the diazonium group (C-N⁺) typically appears in the range of 145–150 ppm. The chemical shifts of the other carbon atoms are also influenced by the positions of the two functional groups. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon environments in the molecule. savemyexams.com

A study on the diazoamino coupling of a 4-sulfobenzenediazonium salt with cyclic amines utilized ¹H-NMR to confirm the structures of the resulting products. mdpi.com For instance, the ¹H-NMR spectra of the potassium salts of N,N-disubstituted aminoazobenzenesulfonic acids were recorded in D₂O using DSS as an internal standard. mdpi.com

Table 1: Representative NMR Data for Diazonium Compounds

NucleusFunctional Group/PositionTypical Chemical Shift (ppm)
¹HAromatic Protons7.0 - 9.0
¹³CC-N⁺145 - 150
¹³CAromatic Carbons110 - 160

Note: Specific chemical shifts can vary depending on the solvent and the counter-ion present.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing molecular vibrations. For this compound, these techniques provide a characteristic "molecular fingerprint."

The most prominent vibrational feature in the IR and Raman spectra of diazonium salts is the stretching vibration of the triple bond in the diazonium group (N≡N). This band typically appears in the region of 2200-2300 cm⁻¹. researchgate.net The position and intensity of this peak can be influenced by the substituent on the aromatic ring. researchgate.net

The sulfonate group (-SO₃⁻) also gives rise to characteristic strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for observing the N≡N stretching vibration due to the high polarizability of this bond. mdpi.com Studies comparing the Raman spectra of primary amines and their corresponding diazonium salts show significant shifts in the benzene ring vibration frequencies upon diazotization. researchgate.netifremer.fr For example, the strong band related to the benzene-ring stretching mode is observed in the range of 1585-1611 cm⁻¹ and shifts to a lower wavenumber for the diazonium salts. ifremer.fr

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Diazonium (-N₂⁺)N≡N stretch2200 - 2300
Sulfonate (-SO₃⁻)Asymmetric S=O stretch1250 - 1150
Sulfonate (-SO₃⁻)Symmetric S=O stretch1070 - 1030
Aromatic RingC=C stretch1585 - 1611

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the this compound cation, which allows for the confirmation of its molecular formula. nih.gov

Electron ionization (EI) mass spectrometry of diazonium salts can be challenging due to their thermal instability. However, softer ionization techniques such as electrospray ionization (ESI) can be employed. The mass spectrum will show a peak corresponding to the molecular ion [C₆H₄N₂O₃S]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for aryldiazonium salts is the loss of a neutral nitrogen molecule (N₂), resulting in the formation of an aryl cation. uni-saarland.de For this compound, this would lead to a prominent fragment ion at m/z corresponding to [C₆H₄O₃S]⁺. Further fragmentation of the sulfonyl group can also be observed. The analysis of fragmentation patterns can help in the structural elucidation of unknown diazonium salt derivatives. uvic.caresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
Molecular Ion[C₆H₄N₂O₃S]⁺184.00
Fragment (loss of N₂)[C₆H₄O₃S]⁺156.00

Note: The observed m/z values will correspond to the specific isotopic composition.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Salts and Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For salts and derivatives of this compound that form suitable crystals, XRD analysis can provide precise bond lengths, bond angles, and information about the crystal packing. akdeniz.edu.tr

X-ray crystallographic studies on various arenediazonium salts have confirmed the linear geometry of the C−N⁺≡N linkage. wikipedia.org The N⁺≡N bond distance is typically around 1.08 Å, which is very close to the bond length in dinitrogen (N₂), indicating a true triple bond. wikipedia.org The crystal structure of benzenediazonium (B1195382) tetrafluoroborate (B81430) has been determined, providing a model for the structure of similar diazonium salts. cdnsciencepub.com While a specific crystal structure for this compound may not be widely reported, the principles derived from related structures are applicable. The analysis of crystal structures of derivatives, such as those formed in coupling reactions, can also provide indirect evidence about the reactivity and structure of the parent diazonium salt. nih.govrsc.org

Electrochemical Techniques (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Behavior and Surface Layer Formation Monitoring

Electrochemical techniques are crucial for investigating the redox properties of this compound and for monitoring its use in surface modification. Cyclic voltammetry (CV) is a widely used method to study the reduction of aryldiazonium salts. libretexts.org

The electrochemical reduction of aryldiazonium salts typically involves a one-electron transfer to form a highly reactive aryl radical, with the concomitant release of nitrogen gas. rsc.orgacs.org This aryl radical can then react with the electrode surface, leading to the formation of a covalently attached organic layer. nih.gov CV can be used to determine the reduction potential of the diazonium salt and to monitor the passivation of the electrode surface as the organic layer grows. acs.org

Studies have shown that the electrochemical reduction of aryldiazonium salts can occur in two single-electron steps, first forming the aryl radical and then the aryl anion. rsc.orgrsc.org The nature of the substituent on the aromatic ring influences the reduction potential; electron-withdrawing groups like the sulfonate group make the reduction easier. rsc.org Chronoamperometry, which measures the current as a function of time at a fixed potential, can be used to study the kinetics of the surface layer formation.

Chromatographic Separation Methods (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its reaction products. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like diazonium salts. shu.ac.uk

Reverse-phase HPLC, often with an ion-pairing agent, can be used to separate aryldiazonium salts from starting materials, byproducts, and decomposition products. acs.orgacs.org The use of a UV-Vis detector allows for the quantification of the diazonium salt, as it possesses a strong chromophore. HPLC is an invaluable tool for assessing the purity of synthesized diazonium salts and for monitoring the progress of reactions in which they are consumed. mdpi.com For instance, HPLC can be used to follow the disappearance of the diazonium salt peak and the appearance of product peaks over time. shu.ac.uknih.gov

Gas chromatography-mass spectrometry (GC-MS) is generally less suitable for the direct analysis of diazonium salts due to their instability at the high temperatures used in the GC inlet. However, GC-MS can be a powerful tool for analyzing the volatile products of reactions involving this compound, such as the products of Sandmeyer or Heck reactions after the diazonium group has been replaced. nih.gov

Applications of 3 Sulfobenzenediazonium in Advanced Materials Science and Engineering

Surface Functionalization and Grafting Technologies

The modification of material surfaces with thin organic layers is a powerful strategy to impart new functionalities. 3-Sulfobenzenediazonium salts are particularly effective reagents for this purpose, allowing for robust surface functionalization through various grafting techniques. These methods leverage the reactivity of the diazonium cation to create covalently attached sulfophenyl layers on diverse substrates.

Electrochemical Grafting for Covalent Surface Modification

Electrochemical grafting is a widely employed technique for the covalent modification of conductive and semiconductive surfaces. nih.govnih.gov The process involves the electrochemical reduction of the this compound cation at the electrode surface. This reduction generates a highly reactive aryl radical, which subsequently forms a covalent bond with the substrate material. nih.govnih.gov The release of dinitrogen gas (N₂) is a characteristic feature of this reaction.

The electrochemical grafting process can be controlled by parameters such as the applied potential, the concentration of the diazonium salt, and the reaction time, allowing for the formation of well-defined and stable organic layers. mdpi.com This method has been successfully applied to a variety of materials, including metals, alloys, and carbon-based electrodes. mdpi.com The resulting sulfophenyl-modified surfaces exhibit altered electrochemical properties and enhanced stability.

Table 1: Key Parameters in Electrochemical Grafting of Diazonium Salts

ParameterDescriptionTypical Range
Applied Potential The potential at which the diazonium salt is reduced.-0.1 to -1.0 V vs. Ag/AgCl
Scan Rate The rate at which the potential is swept in cyclic voltammetry.50 mV·s⁻¹
Solvent The medium in which the diazonium salt is dissolved.Acetonitrile (B52724), Aqueous solutions

This table provides typical ranges for electrochemical grafting parameters as found in the literature. mdpi.com

Spontaneous and Photochemical Grafting Strategies

Beyond electrochemical methods, this compound can be grafted onto surfaces through spontaneous and photochemical strategies. Spontaneous grafting occurs when a substrate is simply immersed in a solution of the diazonium salt. peerj.com This process is particularly effective on reactive surfaces like certain metals, which can directly catalyze the reduction of the diazonium cation without the need for an external electrical potential. peerj.com

Photochemical grafting, on the other hand, utilizes light to initiate the grafting process. researchgate.netrsc.org In this method, the diazonium salt, often in the presence of a photosensitizer, is exposed to UV or visible light. nih.govresearchgate.net The light absorption leads to the generation of the reactive aryl radical, which then covalently bonds to the substrate. This technique offers the advantage of spatial control, allowing for the creation of patterned surfaces by selectively irradiating specific areas.

Surface Engineering of Carbonaceous Materials (e.g., Graphene, Carbon Nanotubes, Carbon Fibers)

Carbonaceous materials such as graphene, carbon nanotubes, and carbon fibers are prime candidates for surface engineering using this compound due to their excellent electrical and mechanical properties. scielo.org.co The covalent functionalization of these materials with sulfophenyl groups can significantly enhance their dispersibility in polar solvents, improve their interfacial adhesion in composites, and introduce new functionalities.

The reaction of diazonium salts with the sp²-hybridized carbon atoms of graphene and carbon nanotubes leads to a re-hybridization to sp³-carbons at the grafting sites, which can be confirmed by techniques like Raman spectroscopy. nih.gov This modification can alter the electronic properties of the carbonaceous material while introducing the desirable properties of the sulfonic acid group. The resulting functionalized materials have potential applications in sensors, energy storage devices, and polymer composites.

Rational Design of Heterogeneous Catalytic Systems

The sulfonic acid group of this compound makes it a valuable component in the design of heterogeneous catalysts. By immobilizing this compound onto solid supports, it is possible to create catalytic systems that are easily separable from the reaction mixture, offering advantages in terms of catalyst recovery and reuse.

Immobilization of Metal Nanoparticles and Catalytically Active Species onto Diazonium-Modified Supports

The sulfophenyl layers generated from this compound can act as effective platforms for the immobilization of metal nanoparticles and other catalytically active species. utexas.edufigshare.comnih.gov The sulfonic acid groups can provide electrostatic anchoring points for positively charged metal precursors or nanoparticles. utexas.edu Furthermore, the covalent attachment of the organic layer ensures the robust tethering of the catalytic species to the support material.

This approach allows for the preparation of highly dispersed and stable metal nanoparticle catalysts. semanticscholar.org The nature of the support and the density of the sulfonic acid groups can be tailored to control the size, distribution, and catalytic activity of the immobilized nanoparticles. nih.gov These supported catalysts have shown promise in a variety of chemical transformations, including hydrogenation and cross-coupling reactions. nih.govsemanticscholar.org

Table 2: Examples of Metal Nanoparticles Immobilized on Modified Supports

Metal NanoparticleSupport MaterialApplication
Palladium (Pd)Gold (Au)Catalysis
Platinum (Pt)Gold (Au)Catalysis
Iron Oxide (γ-Fe₂O₃@SiO₂)Glassy Carbon, GoldMagnetic Separation, Catalysis

This table provides examples of metal nanoparticles that can be immobilized on surfaces, some of which are functionalized using diazonium chemistry. utexas.edufigshare.com

Development of Brønsted Acidic Catalysts via Sulfonic Acid Functionality

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, and its incorporation onto a solid support via this compound grafting leads to the creation of solid acid catalysts. researchgate.netnih.gov These materials can effectively catalyze a range of acid-catalyzed reactions, such as esterification, acetalization, and Ritter-type reactions. researchgate.net

The use of these solid acid catalysts offers several advantages over traditional homogeneous acid catalysts, including ease of separation, reduced corrosion, and the potential for continuous flow processes. researchgate.net The catalytic activity can be tuned by controlling the surface density of the sulfonic acid groups and the nature of the support material. The development of such robust and reusable solid acid catalysts is a key area of research in green and sustainable chemistry. nih.gov

Assessment of Catalyst Recyclability and Long-Term Performance in Diazonium-Derived Systems

A critical advantage of heterogeneous catalysts is their potential for recovery and reuse, which is paramount for sustainable and economically viable chemical processes. Immobilizing homogeneous catalysts onto solid supports via diazonium chemistry is an effective method to achieve this. The strong covalent bond formed between the support and the aryl layer derived from the diazonium salt is expected to provide superior stability compared to non-covalent immobilization methods. mdpi.comnih.gov

The long-term performance and recyclability of these diazonium-derived catalysts are assessed through several key metrics:

Mechanical Stability: The covalent linkage helps prevent leaching of the catalyst due to mechanical action, such as scratching or attrition during stirring in a reaction vessel. mdpi.com

Thermal Stability: The bonds between the surface and the aryl layer are generally stable at temperatures below 200 °C, which is sufficient for a wide range of chemical reactions. mdpi.com

Chemical Stability: The stability of the catalyst system also depends on the bond linking the catalyst to the aryl layer (e.g., amide, ether, or C-C bonds), which must withstand the reaction conditions over multiple cycles.

Recyclability is typically evaluated by performing multiple consecutive reaction cycles with the same catalyst. After each cycle, the catalyst is recovered, washed, and reintroduced with fresh reactants. The catalytic activity (e.g., product yield, turnover number) and selectivity are monitored across these cycles. A minimal decrease in performance indicates high recyclability and robust long-term performance. mdpi.com

While the covalent grafting of catalysts via diazonium salts promises high stability, comprehensive studies experimentally verifying their long-term performance are still emerging. mdpi.comnih.gov However, existing research demonstrates the potential of this approach. For instance, studies on various immobilized catalysts show that while some activity loss can occur, performance can often be maintained over several cycles.

Table 1: Illustrative Recyclability of Immobilized Catalysts

Catalyst System Support Material Reaction Cycle 1 Yield (%) Cycle 3 Yield (%) Cycle 5 Yield (%) Reference
Pd Nanoparticles Pectin Sonogashira Coupling High ~90% Decrease noted mdpi.com
Cell-NHC-Pd Cellulose Suzuki-Miyaura Coupling 91% ~75% (est.) 58% mdpi.com
Rh(Nix-py)(acac) Silica-Alumina Hydroformylation >95% >95% >95% (4 cycles) researchgate.net

Note: This table provides examples of catalyst recyclability on various supports to illustrate the concept; the immobilization methods may differ.

Development of Functionalized Polymer Architectures and Composites

This compound serves as a valuable tool for the synthesis and modification of polymers and polymer composites, enabling the creation of materials with precisely engineered properties.

Incorporation into Polymer Chains as Building Blocks or Crosslinkers

Aryl diazonium salts can be employed in polymerization processes to create novel polymer architectures. While less common than their use in surface grafting, diazonium compounds, particularly bis-diazonium salts, can act as linking units or crosslinkers. For example, the thermolysis of bis-diazo compounds can generate reactive bis-carbene intermediates that undergo homopolymerization. rsc.org This process can create highly cross-linked structures, altering the material's properties. While specific examples utilizing this compound as a primary building block are not extensively documented, the fundamental chemistry allows for its potential use in creating sulfonated polymer networks. Such structures would be of interest for applications requiring ion-exchange capabilities, such as in membranes or specialty resins.

Modification of Polymeric Materials for Tailored Properties

The surface modification of polymers is a key application of diazonium chemistry. researchgate.nettaylorfrancis.com Grafting sulfobenzenediazonium onto a polymer surface introduces sulfonate (–SO₃⁻) groups, which can dramatically alter the surface properties. A primary application is the tuning of surface wettability. The inherently hydrophilic nature of the sulfonic acid group can transform a hydrophobic polymer surface into a hydrophilic one.

This change is quantifiable by measuring the water contact angle (WCA), where a lower angle indicates greater hydrophilicity. For example, modifying naturally hydrophobic polymers can render them superhydrophilic (WCA approaching 0°). This tailored wettability is crucial for applications in biomaterials, where cell adhesion and biocompatibility are desired, and in filtration membranes, where controlled fluid interaction is necessary. nih.gov

Table 2: Effect of Surface Modification on Polymer Wettability

Polymer Surface Modification Resulting Property Initial WCA (°) Final WCA (°) Reference
Polystyrene (PS) Hydrophilic Silica Coating Superhydrophilic ~90 ~0
Epoxy Resin (ER) Hydrophilic Silica Coating Superhydrophilic ~75 ~0
Polyetheretherketone (PEEK) Sulfonation Increased Hydrophilicity ~90 <60 researchgate.net
Polyisoprene (PI) C12E5 Surfactant Additive Increased Hydrophilicity ~100 ~70 mdpi.com

Note: This table illustrates how various surface modifications, including those that add sulfonate-like groups, can alter the water contact angle of polymers.

Filler Modification in Polymer Composites for Enhanced Interfacial Adhesion

The performance of polymer composites, which consist of a polymer matrix reinforced with a filler material, is critically dependent on the adhesion between the matrix and the filler. mdpi.com Poor adhesion leads to weak points at the interface, compromising the mechanical properties of the composite. Aryl diazonium salts, including this compound, are used as "molecular glues" or coupling agents to modify the surface of fillers like silica, carbon fibers, and clays. researchgate.net

Research has shown that modifying silica fillers with a hydroxyl-functionalized diazonium salt for use in phenolic resin composites resulted in a flexural strength increase of up to 35-68%. nih.govresearchgate.net This demonstrates the profound effect that diazonium-mediated interfacial engineering can have on the bulk properties of the final material.

Table 3: Enhancement of Mechanical Properties in Composites with Diazonium-Modified Fillers

Polymer Matrix Filler Filler Modification Filler Loading (wt%) Mechanical Property Improvement (%) Reference
Phenolic Resin Silica 4-hydroxymethylbenzenediazonium 10 - 25 Flexural Strength Up to 35 nih.govacs.org
Novolac Resin Silica 4-hydroxymethylbenzenediazonium Not specified Flexural Strength 68 researchgate.net
Epoxy Resin Clay 4-diphenylamine diazonium salt 3 Tensile Strength 256 researchgate.net
PEEK Carbon Fiber p-phenylenediamine (as diazonium precursor) Not applicable Interfacial Shear Strength 89 nih.gov

Fabrication of Advanced Electrochemical Sensors and Biosensors

The ability of this compound to create stable, functionalized surfaces makes it highly suitable for developing advanced sensors.

Electrode Surface Modification for Enhanced Sensitivity and Selectivity to Target Analytes

In electrochemical sensing, the interface between the electrode and the sample is critical for performance. Modifying electrode surfaces (e.g., glassy carbon, gold, carbon fiber) with a layer of sulfobenzene groups via the reduction of this compound can significantly improve sensor capabilities. nih.govul.ie

The key benefits of this modification include:

Enhanced Sensitivity: The negatively charged sulfonate groups (–SO₃⁻) on the electrode surface act as cation-exchange sites. nih.gov This creates an electrostatic field that attracts and pre-concentrates positively charged analytes (cations) near the electrode. This increased local concentration of the target analyte leads to a larger electrochemical signal and thus higher sensitivity. nih.govul.ie This mechanism has been effectively used to enhance the detection of catecholamine neurotransmitters like dopamine, which are protonated at physiological pH. nih.gov

Improved Selectivity: While the sulfonate layer attracts cations, it can create a barrier for certain interfering species, contributing to improved selectivity. However, unlike some polymer coatings like Nafion, thin diazonium-derived layers often remain permeable to negatively charged compounds. nih.gov

Resistance to Biofouling: The modified surface can resist the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum or urine. ul.ieul.ie This anti-fouling property is crucial for maintaining sensor performance and longevity when analyzing biological fluids.

Research on carbon-fiber microelectrodes modified with 4-sulfobenzene showed a five-fold increase in sensitivity for dopamine detection. nih.gov Similarly, nanoporous gold electrodes modified with benzene (B151609) diazonium sulfonate have been developed for the direct detection of copper ions (Cu²⁺) in various water samples and even in artificial human serum, demonstrating both high sensitivity and excellent resistance to biofouling. ul.ieul.ieresearchgate.net

Table 4: Performance of Electrochemical Sensors with Sulfobenzenediazonium-Modified Electrodes

Electrode Modification Target Analyte Key Performance Metric Value Reference
Carbon-Fiber Microelectrode 4-Sulfobenzenediazonium Dopamine Sensitivity Increase 5-fold nih.gov
Nanoporous Gold Benzene Diazonium Sulfonate Copper (Cu²⁺) Limit of Detection (LOD) 18.9 nM ul.ieresearchgate.net
Nanoporous Gold Benzene Diazonium Sulfonate Copper (Cu²⁺) Linear Range 0.2 - 25 µM ul.ieul.ie
Screen Printed Carbon Diazo Sulfonamide microRNA-192 Limit of Detection (LOD) 17 fM (for miR-21) nih.gov

Table of Chemical Compounds

Compound Name Formula / Type
This compound C₆H₅N₂O₃S⁺
4-Sulfobenzenediazonium C₆H₅N₂O₃S⁺
4-hydroxymethylbenzenediazonium C₇H₇N₂O⁺
4-diphenylamine diazonium salt C₁₂H₁₀N₃⁺
Benzene Diazonium Sulfonate C₆H₅N₂O₃S
Carbon Fiber Filler
Cellulose Polymer
Clay Filler
Copper (ion) Cu²⁺
Dopamine C₈H₁₁NO₂
Epoxy Resin Polymer
Gold Metal
N-heterocyclic carbenes (NHCs) Organic Compound
Nafion Polymer
Novolac Resin Polymer
Palladium Metal
Pectin Polysaccharide
Phenolic Resin Polymer
Poly(ether ether ketone) (PEEK) Polymer
Polyisoprene (PI) Polymer
Polystyrene (PS) Polymer
p-phenylenediamine C₆H₈N₂
Rhodium Metal
Silica SiO₂

Integration into Biosensing Platforms

This compound salts offer a powerful tool for the covalent modification of electrode and sensor surfaces, creating a stable and reproducible platform for the subsequent immobilization of biomolecules. The sulfonate (-SO₃⁻) group provides increased hydrophilicity to the modified surface, which can be advantageous in aqueous biological environments by potentially reducing non-specific protein adsorption and improving the accessibility of the immobilized bioreceptors. This section will explore the application of this compound in the development of electrochemical and optical biosensors, as well as its role as a linking agent for biomolecule immobilization.

Electrochemical biosensors rely on the generation of an electrical signal upon the interaction of a target analyte with a biological recognition element. The performance of these sensors is highly dependent on the properties of the electrode surface. The modification of electrode surfaces with this compound can significantly influence the sensor's sensitivity, selectivity, and stability.

The electrografting of this compound onto electrode materials such as glassy carbon, gold, or carbon nanotubes creates a robust and covalently bound sulfophenyl multilayer. This organic layer can serve multiple purposes. Firstly, the negatively charged sulfonate groups can electrostatically attract positively charged biomolecules or repel negatively charged interferents, thereby enhancing the selectivity of the sensor. Secondly, the aryl layer can act as a stable anchor for the covalent attachment of biorecognition molecules like enzymes or antibodies, preventing their leaching from the electrode surface and thus improving the long-term stability of the biosensor.

Detailed research findings on the electrochemical behavior of this compound modified electrodes have demonstrated their utility in various sensing applications. For instance, the modification of a glassy carbon electrode with this compound has been shown to alter the electrochemical impedance and capacitance of the electrode, which can be harnessed for label-free detection of analytes.

Table 1: Performance Characteristics of Electrochemical Biosensors Utilizing this compound Functionalization

Biosensor TypeElectrode MaterialBioreceptorAnalyteDetection LimitLinear RangeReference
AmperometricGlassy CarbonGlucose OxidaseGlucoseData not availableData not available[Hypothetical Example]
ImpedimetricGoldAnti-human IgGHuman IgGData not availableData not available[Hypothetical Example]
VoltammetricCarbon NanotubesDNA ProbeComplementary DNAData not availableData not available[Hypothetical Example]

Optical biosensors utilize changes in optical phenomena, such as surface plasmon resonance (SPR) or fluorescence, to detect analyte binding. The functionalization of the sensor surface is critical for the immobilization of the biorecognition element and for ensuring a high signal-to-noise ratio.

In the context of optical biosensors, this compound can be used to modify the surface of materials like gold films used in SPR or glass slides for fluorescence-based assays. The resulting sulfophenyl layer provides a hydrophilic and functionalizable surface. The covalent attachment of biomolecules to this layer ensures their proper orientation and stability, which is crucial for sensitive and reproducible optical measurements.

For example, in an SPR-based immunosensor, a gold surface can be modified with this compound, followed by the covalent immobilization of antibodies. The binding of the target antigen to the immobilized antibodies causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. The stability of the antibody immobilization, facilitated by the diazonium chemistry, is key to the reliability of such a sensor.

Table 2: Characteristics of Optical Biosensors Employing this compound for Surface Modification

Biosensor TypeTransducer MaterialBioreceptorAnalyteSensitivityStabilityReference
Surface Plasmon Resonance (SPR)Gold FilmAvidinBiotinData not availableData not available[Hypothetical Example]
FluorescenceGlass SlideLabeled OligonucleotideTarget DNAData not availableData not available[Hypothetical Example]

One of the most significant applications of this compound in biosensor development is its function as a versatile linking agent for the immobilization of a wide range of biomolecules, including enzymes and antibodies. The process typically involves the electrochemical or spontaneous grafting of the diazonium salt onto the sensor surface, followed by the activation of the terminal sulfonate groups or further chemical modification to introduce reactive functionalities for biomolecule conjugation.

Immobilization of Enzymes: For enzymatic biosensors, the stable immobilization of the enzyme while retaining its catalytic activity is paramount. The this compound modified surface can be further functionalized with coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to create active esters that readily react with the amine groups of enzymes, forming stable amide bonds. This covalent attachment prevents enzyme leakage and enhances the operational stability of the biosensor.

Immobilization of Antibodies: In the case of immunosensors, the orientation of the immobilized antibodies is crucial for their antigen-binding capacity. The use of this compound as a primary modification layer allows for controlled and oriented antibody immobilization. By introducing specific linkers to the sulfophenyl layer, antibodies can be attached through their Fc region, leaving the antigen-binding sites (Fab regions) freely accessible for analyte interaction, thereby maximizing the sensitivity of the immunosensor.

Table 3: Comparison of Biomolecule Immobilization Strategies Using this compound as a Linking Agent

BiomoleculeImmobilization ChemistrySurfaceAdvantageChallengeReference
Enzyme (e.g., Glucose Oxidase)EDC/NHS coupling to amine residuesGlassy Carbon ElectrodeHigh enzyme loading and stabilityPotential loss of enzyme activity[Hypothetical Example]
Antibody (e.g., IgG)Protein A/G mediated binding to Fc regionGold SurfaceOriented immobilization, high antigen binding capacityComplex multi-step process[Hypothetical Example]

Theoretical and Computational Investigations of 3 Sulfobenzenediazonium Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic configuration and the nature of chemical bonds within the 3-sulfobenzenediazonium zwitterion. These studies reveal the distribution of electron density, molecular orbital configurations, and the geometric parameters of the molecule in its ground state.

The this compound molecule consists of a benzene (B151609) ring substituted with a diazonium group (-N₂⁺) and a sulfonate group (-SO₃⁻). The diazonium group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. Quantum mechanical studies, often employing ab initio methods, show that the C-N≡N linkage in aryldiazonium salts is nearly linear. The N≡N bond distance is calculated to be very close to that of the dinitrogen molecule, indicating a strong triple bond character.

The presence of the sulfonate group at the meta position also exerts a strong electron-withdrawing effect through inductive and resonance effects, further modifying the charge distribution on the benzene ring. This electronic structure is key to its reactivity. The bonding can be analyzed using various quantum chemical techniques, which partition the electron density to describe atomic charges and bond orders, providing a quantitative picture of the covalent and ionic character of the bonds within the molecule.

ParameterTypical Calculated ValueDescription
Bond Length (C-N) ~1.42 ÅThe single bond between the aromatic carbon and the proximal nitrogen of the diazonium group.
Bond Length (N≡N) ~1.09 ÅThe triple bond within the diazonium group, similar to N₂ gas.
Bond Angle (C-C-N) ~120°The angle within the aromatic ring at the point of substitution.
Bond Angle (C-N-N) ~180°The diazonium group is typically linear with the attaching carbon.

Note: The data presented are representative values for aryldiazonium cations based on computational studies of benzenediazonium (B1195382) and its derivatives. Specific values for this compound may vary slightly.

Density Functional Theory (DFT) Calculations for Ground State and Excited State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of medium-to-large-sized molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as the energies of the frontier molecular orbitals (HOMO and LUMO).

In its ground state (S₀), the this compound zwitterion's electronic properties are heavily influenced by its two functional groups. The HOMO is typically located on the aromatic ring and the sulfonate group, while the LUMO is often centered on the diazonium group and the ring carbons attached to it. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies.

Time-Dependent DFT (TD-DFT) is employed to investigate the properties of electronically excited states. These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, and the oscillator strengths, which relate to the intensity of the absorption bands. For aryldiazonium compounds, TD-DFT can elucidate the nature of electronic transitions, such as n → π* or π → π* transitions, which are crucial for understanding their photochemical behavior.

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons; a lower (more negative) energy indicates higher stability. The sulfonate group influences this value.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons; a lower energy indicates higher electrophilicity. The diazonium group strongly lowers the LUMO energy.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower energy electronic transitions.
Excitation Energy (S₀→S₁) The energy required for the first electronic transition.Corresponds to the longest wavelength absorption in the UV-Vis spectrum.

This table describes the properties typically calculated using DFT and TD-DFT methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior in solution, its conformational flexibility, and its interactions with surrounding solvent molecules or other species.

In an aqueous environment, the zwitterionic nature of this compound leads to strong interactions with polar water molecules. The negatively charged sulfonate group and the positively charged diazonium group are both solvated, forming structured hydration shells. MD simulations can map the radial distribution functions of water molecules around these charged centers, revealing the extent and structure of this solvation. This is critical for understanding the compound's solubility and its reactivity in solution, as the solvent shell can mediate interactions with other reactants.

While the benzene ring and the diazonium group are relatively rigid, rotation around the C-S bond can occur. MD simulations can explore the conformational landscape by sampling different rotational states (dihedral angles) and determining their relative energies and populations. This provides insight into the molecule's average shape and flexibility in different environments. Furthermore, simulations can model intermolecular interactions, such as the formation of aggregates or ion pairs, by calculating the potential of mean force between two or more solute molecules.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are invaluable for predicting the reactivity of this compound and the selectivity of its reactions, such as dediazoniation or azo coupling. These predictions are often based on concepts derived from DFT, such as Frontier Molecular Orbital (FMO) theory and the calculation of reactivity descriptors.

According to FMO theory, many chemical reactions are governed by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) youtube.comyoutube.comwikipedia.org. Since the diazonium group is strongly electron-withdrawing, this compound has a low-energy LUMO, making it a potent electrophile. The shape and energy of the LUMO can predict the most likely sites for nucleophilic attack.

DFT-based reactivity descriptors provide a quantitative measure of chemical reactivity. These indices are calculated from the derivatives of the electronic energy with respect to the number of electrons and the external potential. They help rationalize and predict the course of chemical reactions. For instance, the electrophilicity index (ω) quantifies the ability of a species to accept electrons, which is expected to be high for this compound. Local reactivity descriptors, such as the Fukui function, can predict the most reactive sites within the molecule for both electrophilic and nucleophilic attack. scielo.org.mxresearchgate.netias.ac.in

Reactivity DescriptorDefinitionPredicted Role in this compound Reactivity
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Measures the resistance to change in electron distribution. A larger value implies greater stability.
Electrophilicity Index (ω) ω = μ² / (2η)A global index that quantifies the electrophilic character of a molecule. Expected to be high.
Fukui Function (f(r)) Identifies the most reactive sites in a molecule for nucleophilic (f⁺) or electrophilic (f⁻) attack.Predicts that nucleophilic attack is most likely at the terminal nitrogen atom or specific ring carbons.

Modeling of Surface Adsorption and Grafting Processes on Various Substrates

The modification of surfaces using aryldiazonium salts is a widely used technique to create stable, covalently bound organic layers. Computational modeling plays a crucial role in understanding the mechanisms of adsorption and grafting of molecules like this compound onto various substrates, including metals (e.g., gold) and carbon-based materials (e.g., carbon nanotubes, graphene).

DFT calculations are used to model the interaction between the diazonium molecule and the substrate surface. These simulations can determine the most stable adsorption geometries, calculate the adsorption energy, and elucidate the nature of the surface-molecule bond. For example, studies on the grafting of aryldiazonium salts on carbon nanotubes have shown that the process involves the formation of a covalent C-C bond between the aryl ring and a carbon atom of the nanotube, which changes its hybridization from sp² to sp³. nih.gov

Aryldiazonium CationSubstrateMethodCalculated Adsorption Energy (kcal/mol)
BenzenediazoniumSWCNT (inside)DFT-71
4-NitrobenzenediazoniumSWCNT (inside)DFT> -71
4-(Dimethylamino)benzenediazoniumSWCNT (inside)DFT< -71

Source: Adapted from computational studies on the adsorption of aryldiazonium salts on carbon nanotubes. researchgate.net The energies indicate a strong, favorable interaction, with electron-withdrawing groups enhancing this interaction.

Emerging Research Directions and Future Perspectives for 3 Sulfobenzenediazonium

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of diazonium salts often involves harsh conditions and potentially hazardous intermediates. Consequently, a significant research thrust is the development of greener and safer synthetic routes for 3-sulfobenzenediazonium.

Sustainable Approaches:

Green chemistry principles are being increasingly applied to the synthesis of diazonium salts. mdpi.comjddhs.com This includes the use of less hazardous solvents, alternative energy sources, and catalytic systems that minimize waste. For instance, mechanochemical methods, which involve solvent-free reactions in a ball mill, are being explored as an eco-friendly alternative for the synthesis of related sulfonamides. rsc.org Such approaches reduce the reliance on volatile organic solvents, leading to a more sustainable process. The use of solid acid catalysts that can be easily recovered and reused also contributes to the greening of diazonium salt synthesis.

Flow Chemistry:

Flow chemistry has emerged as a powerful tool for the synthesis of diazonium salts due to its enhanced safety and control over reaction parameters. nih.govnih.govdntb.gov.uaresearchgate.net The continuous processing of these reactive intermediates in microreactors minimizes the accumulation of potentially explosive diazonium compounds, thereby significantly improving the safety profile of the synthesis. nih.govnih.gov This methodology also allows for precise control over temperature, mixing, and reaction time, leading to higher yields and purity of the final product. researchgate.net A concise and rapid flow synthesis of aryldiazonium tetrafluoroborates has been reported, which involves the in situ generation of the diazonium salt followed by reaction with sodium tetrafluoroborate (B81430), affording high yields of the desired product. arkat-usa.org

MethodologyKey AdvantagesRelevant Research Findings
Green Chemistry Reduced use of hazardous solvents, minimized waste, improved energy efficiency. mdpi.comjddhs.comDevelopment of metal-free, three-component reactions for sulfonamide synthesis using readily available inorganic salts. rsc.org
Flow Chemistry Enhanced safety by minimizing the accumulation of unstable intermediates, precise control over reaction parameters, improved yield and purity. nih.govnih.govSuccessful high-yielding flow synthesis of various aryldiazonium tetrafluoroborates with short reaction times. arkat-usa.org

Integration into Multifunctional Hybrid Materials and Devices

The ability of this compound to form strong covalent bonds with various surfaces makes it an ideal candidate for the development of multifunctional hybrid materials and advanced electronic devices.

Graphene-Based Hybrids:

The functionalization of graphene with aryl diazonium salts is a promising route to tailor its electronic properties and create novel hybrid materials. nih.gov The covalent attachment of this compound to reduced graphene oxide (rGO) can improve its dispersibility and introduce new functionalities. For example, a magnetic hybrid nanomaterial composed of magnetite (Fe₃O₄) particles and diazonium functionalized-rGO has been fabricated for the efficient removal of chlorophenols from aqueous solutions. nih.gov The sulfonate groups on the graphene surface can enhance the interaction with polar molecules and metal ions.

Polymer Composites:

Hybrid MaterialPotential ApplicationsKey Properties
This compound-Graphene Environmental remediation, sensors, energy storage.Enhanced dispersibility, tunable electronic properties, high surface area. nih.govnih.gov
This compound-Polymer Composites Electronics, advanced coatings, structural components.Improved mechanical strength, enhanced thermal stability, tailored electrical conductivity. researchgate.net

Advanced Applications in Bio-Related Research Beyond Direct Clinical Trials

The reactivity of the diazonium group towards certain amino acid residues makes this compound a valuable tool in bio-related research, particularly in protein modification and the development of advanced biomaterials.

Protein Modification Reagents:

Aryl diazonium ions have a long history in protein modification, reacting with electron-rich amino acid residues such as tyrosine and histidine. nih.gov This chemistry has seen a resurgence for applications in bioconjugation, including the attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation), the introduction of fluorescent tags for imaging, and the incorporation of bioorthogonal handles for subsequent chemical reactions. nih.govnih.govlumiprobe.comresearchgate.net The use of triazabutadienes as a stable precursor that can release the reactive diazonium ion upon photoactivation offers a milder and more controlled approach to protein modification. bohrium.com

Tissue Engineering Scaffolds:

The functionalization of tissue engineering scaffolds with bioactive molecules is crucial for promoting cell adhesion, proliferation, and differentiation. nih.govmdpi.com this compound can be used to immobilize proteins, peptides, or other signaling molecules onto the surface of scaffolds made from materials like collagen or synthetic polymers. nih.govresearchgate.net This surface modification can create a more biomimetic environment for cells, enhancing the regenerative capacity of the scaffold. The sulfonate groups can also play a role in modulating the surface charge and hydrophilicity of the scaffold, further influencing cellular responses.

Application AreaSpecific UseDesired Outcome
Protein Modification Fluorescent labeling, PEGylation, introduction of bioorthogonal handles. nih.govnih.govVisualization of proteins, improved protein stability and solubility, site-specific protein functionalization.
Tissue Engineering Surface functionalization of scaffolds with growth factors or adhesion peptides. nih.govfrontiersin.orgEnhanced cell attachment, proliferation, and differentiation, leading to improved tissue regeneration.

Development of Highly Selective and Sensitive Sensing Platforms

The ability of this compound to form well-defined and stable layers on electrode surfaces is being exploited to develop highly selective and sensitive electrochemical sensors for a variety of analytes.

Electrochemical Immunosensors:

Diazonium salt chemistry is a versatile method for the fabrication of immunosensors on various electrode materials, including screen-printed electrodes. mdpi.com The covalent immobilization of antibodies onto the electrode surface via a diazonium-derived layer provides a robust and stable sensing platform. These immunosensors can be used for the sensitive detection of various antigens, with applications in food safety and clinical diagnostics. The use of gold nanoparticles in conjunction with diazonium salt functionalization can further enhance the sensitivity of these devices. nih.gov

Selective Ion Detection:

Nanoporous gold electrodes modified with a layer of benzene (B151609) diazonium sulfonate have been shown to be effective for the direct and selective detection of copper(II) ions in water samples. researchgate.netul.ie The negatively charged sulfonate groups on the electrode surface attract the positively charged copper ions, and the porous structure of the electrode enhances the electroactive surface area, leading to high sensitivity. researchgate.netul.ie This approach has demonstrated a linear range of detection and a low limit of detection, making it suitable for environmental monitoring. researchgate.net Furthermore, electrodes functionalized with sulfonic groups have been investigated for the selective separation of monovalent ionic species. google.com

Sensor TypeAnalyteKey Features
Electrochemical Immunosensor Proteins, antibodies. nih.govHigh sensitivity and selectivity, robust antibody immobilization, potential for miniaturization.
Ion-Selective Electrode Copper(II) ions, monovalent cations. researchgate.netgoogle.comDirect detection in complex matrices, high sensitivity due to nanoporous structure, excellent selectivity.

Computational-Aided Design and Discovery of New this compound-Based Materials and Catalysts

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important in predicting the properties and reactivity of molecules and materials, thereby guiding experimental efforts.

Modeling Surface Modifications:

Computational modeling can provide valuable insights into the mechanism of surface modification using this compound. DFT calculations can be used to study the adsorption geometry, binding energies, and electronic structure of the grafted layers on different substrates. This information is crucial for understanding the stability and performance of the modified surfaces in various applications, from sensors to catalysts. For example, DFT has been used to investigate Suzuki-Miyaura reactions involving related aryl sulfamates, with calculations supporting the oxidative addition as the rate-determining step. researchgate.net

Design of Novel Catalysts:

By modeling the interaction of this compound with catalytic nanoparticles or surfaces, it is possible to design new and more efficient heterogeneous catalysts. Computational screening can be used to identify promising catalyst supports and to understand how the electronic properties of the catalyst are influenced by the grafted diazonium salt. This rational design approach can accelerate the discovery of catalysts for a wide range of chemical transformations. DFT calculations have also been employed to study the reactivity of various complexes, providing a deeper understanding of the reaction mechanisms. rsc.org

Computational ApproachApplicationInsights Gained
Density Functional Theory (DFT) Modeling surface modification, studying reaction mechanisms.Adsorption energies, electronic structure of modified surfaces, reaction pathways and transition states. researchgate.netrsc.org
Molecular Dynamics (MD) Simulating the behavior of this compound-based polymers and hybrid materials.Conformational dynamics, self-assembly processes, mechanical properties of materials. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 3-sulfobenzenediazonium salts, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves diazotization of 3-aminobenzenesulfonic acid under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key variables include pH (<1 to stabilize the diazonium ion), stoichiometry, and temperature. Optimization requires iterative testing:

  • Hypothesis-driven adjustments : Vary reaction time (10–60 min) and monitor yield via UV-Vis spectroscopy (λ~400 nm for diazonium absorption) .
  • Data validation : Cross-reference synthetic protocols in Reaxys or SciFinder using keywords like "this compound preparation" to compare yields and purity metrics .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • FT-IR : Confirm sulfonic acid (-SO₃H) and diazonium (-N₂⁺) functional groups (peaks at ~1180 cm⁻¹ and ~2250 cm⁻¹, respectively).
  • NMR : Use D₂O as a solvent to suppress proton exchange; observe aromatic protons (δ 7.5–8.5 ppm) and sulfonate shifts.
  • HPLC-MS : Monitor decomposition products (e.g., phenol derivatives) under varying pH/temperature .
  • Comparative analysis : Contrast results with structurally similar diazonium salts (e.g., 4-sulfobenzenediazonium) to validate spectral assignments .

Q. How should researchers design controlled experiments to assess the thermal stability of this compound in aqueous solutions?

Methodological Answer:

  • Experimental design : Prepare buffered solutions (pH 2–7) and incubate at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy to track diazonium decay rates.
  • Variables : Include ionic strength adjustments (NaCl) to study salt effects.
  • Safety protocols : Conduct trials in small batches (<10 mL) due to explosive risks .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Risk mitigation : Use blast shields, remote stirring, and cold baths during synthesis.
  • Decomposition protocols : Quench excess diazonium salts with urea or sulfamic acid.
  • Documentation : Follow OSHA guidelines for explosive compound handling and maintain incident logs .

Q. How can researchers identify knowledge gaps in existing literature on this compound applications?

Methodological Answer:

  • Systematic reviews : Use PRISMA guidelines to filter studies from PubMed, Scopus, and Web of Science.
  • Keyword strategy : Combine terms like "this compound," "azo coupling," and "surface modification" .
  • Gap analysis : Map existing data to identify understudied areas (e.g., environmental degradation pathways) .

Advanced Research Questions

Q. How do solvent polarity and counterion selection influence the reactivity of this compound in azo-coupling reactions?

Methodological Answer:

  • Experimental framework : Test coupling efficiency with aryl amines in solvents (water, DMSO, acetonitrile) and counterions (Cl⁻, BF₄⁻, TsO⁻).
  • Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates.
  • Data interpretation : Corrate results with Kamlet-Taft solvent parameters to model polarity effects .

Q. What mechanistic insights can be gained from contradictory data on this compound’s electrochemical behavior?

Methodological Answer:

  • Controlled replication : Reproduce cyclic voltammetry studies under identical conditions (scan rate, electrolyte).
  • Advanced diagnostics : Use in situ FTIR spectroelectrochemistry to detect intermediate species.
  • Meta-analysis : Compare findings with diazonium salts lacking sulfonate groups to isolate electronic effects .

Q. How can computational methods (e.g., DFT) predict the decomposition pathways of this compound under photolytic conditions?

Methodological Answer:

  • Modeling workflow : Optimize geometry at B3LYP/6-31G* level; simulate UV irradiation effects via TD-DFT.
  • Validation : Cross-check predicted intermediates (e.g., aryl radicals) with EPR spectroscopy data.
  • Limitations : Address discrepancies between gas-phase models and experimental solvated systems .

Q. What strategies resolve discrepancies in reported pKa values for this compound derivatives?

Methodological Answer:

  • Multi-method validation : Combine potentiometric titration, NMR pH titrations, and computational pKa prediction tools (e.g., ACD/Labs).
  • Error analysis : Assess buffer interference and ionic strength effects across studies.
  • Comparative review : Publish a harmonized dataset with detailed experimental conditions .

Q. How can researchers standardize protocols for grafting this compound onto nanomaterials while minimizing side reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Vary grafting time, temperature, and nanomaterial surface charge.
  • Characterization : Use XPS to quantify grafting density and AFM to assess surface morphology.
  • Best practices : Adopt ISO/TC 229 guidelines for reporting nanomaterial functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.